molecular formula C11H15NO B2848229 2-(3-Ethoxyphenyl)cyclopropan-1-amine CAS No. 1178703-01-9

2-(3-Ethoxyphenyl)cyclopropan-1-amine

Cat. No. B2848229
CAS RN: 1178703-01-9
M. Wt: 177.247
InChI Key: IUIOQWQTYQOKIZ-UHFFFAOYSA-N
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Description

“2-(3-Ethoxyphenyl)cyclopropan-1-amine” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of cyclopropane derivatives like “this compound” has been a topic of interest in organic chemistry . The synthesis often involves multiple steps including ring opening of donor–acceptor cyclopropanes, regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15NO.ClH/c1-2-13-9-5-3-4-8 (6-9)10-7-11 (10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 .


Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also react with carbonyl compounds to form imines .

Future Directions

Cyclopropane derivatives like “2-(3-Ethoxyphenyl)cyclopropan-1-amine” have been widely used in the fields of organic synthesis, medicinal chemistry, and materials science . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

2-(3-ethoxyphenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-13-9-5-3-4-8(6-9)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIOQWQTYQOKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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